2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate
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Overview
Description
The compound “2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate” is a complex organic molecule. It contains a trifluoroethyl group, a phenylpiperazino group, and a methoxyphenyl carbamate group . The presence of these functional groups suggests that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoroethyl group would introduce a degree of electron-withdrawing character, while the phenylpiperazino and methoxyphenyl groups would likely contribute to the compound’s overall aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The trifluoroethyl group might undergo reactions typical of alkyl fluorides, while the carbamate group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoroethyl group might increase the compound’s overall polarity and potentially its boiling point .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Directed lithiation techniques have been developed to functionalize N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcasing the potential of these compounds in organic synthesis. These compounds are lithiated at specific positions, allowing for further reactions with various electrophiles to yield substituted products. This demonstrates their utility in the targeted modification of molecules for the synthesis of complex organic compounds (Smith, El‐Hiti, & Alshammari, 2013).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, certain carbamates serve as intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is a key intermediate in the production of omisertinib (AZD9291), a drug used in cancer therapy. This highlights the role of such carbamates in the streamlined synthesis of pharmaceuticals, emphasizing their importance in drug discovery and development (Zhao et al., 2017).
Future Directions
The study of novel organic compounds like this one is a vibrant field of research, with potential applications in various areas such as medicinal chemistry, materials science, and chemical biology . Further studies could focus on synthesizing this compound and studying its physical, chemical, and biological properties.
properties
IUPAC Name |
[1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-yl] N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3/c1-29-18-9-7-16(8-10-18)25-20(28)30-19(21(22,23)24)15-26-11-13-27(14-12-26)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOZUZJJCJMVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC(CN2CCN(CC2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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